Technical Guide: Boc-L-Glutamic Acid Dimethyl Ester (CAS 59279-60-6)
Technical Guide: Boc-L-Glutamic Acid Dimethyl Ester (CAS 59279-60-6)
[1][2][3]
Executive Summary
Boc-L-glutamic acid dimethyl ester (CAS 59279-60-6) is a high-value chiral building block extensively utilized in peptide chemistry and pharmaceutical intermediate synthesis.[1][2] As a fully protected derivative of L-glutamic acid, it features orthogonal protection: the amine is masked by the acid-labile tert-butyloxycarbonyl (Boc) group, while the
This guide provides a rigorous technical analysis of the compound’s physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards, designed for application scientists and drug development professionals.
Part 1: Chemical Identity & Physicochemical Properties[4][5][6]
The utility of Boc-L-glutamic acid dimethyl ester stems from its specific stereochemistry and solubility profile. Below is the consolidated technical data.
Table 1: Physicochemical Constants
| Property | Value/Description |
| Chemical Name | Dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
| Common Synonyms | Boc-Glu(OMe)-OMe; N-Boc-L-glutamic acid dimethyl ester |
| CAS Number | 59279-60-6 |
| Molecular Formula | |
| Molecular Weight | 275.30 g/mol |
| Appearance | White to off-white crystalline powder (high purity) or colorless oil |
| Melting Point | 43.0 – 47.0 °C |
| Boiling Point | ~428 °C (at 760 mmHg) |
| Solubility | Soluble in Methanol, Ethyl Acetate, Dichloromethane (DCM), Chloroform; Slightly soluble in water |
| Optical Rotation | |
| Purity Standard |
Part 2: Synthesis & Production Protocol
The industrial and laboratory-scale production of CAS 59279-60-6 typically follows a two-stage "one-pot" or sequential process starting from L-glutamic acid. The chemical logic prioritizes the formation of the diester hydrochloride followed by N-protection to prevent racemization.
Validated Synthesis Workflow
Reaction Logic:
-
Esterification: Activation of carboxylic acids using Thionyl Chloride (
) in Methanol to form the dimethyl ester hydrochloride. This method avoids water generation associated with Fisher esterification, driving the equilibrium forward. -
N-Protection: Neutralization of the hydrochloride salt and reaction with Di-tert-butyl dicarbonate (
) under basic conditions.
Step-by-Step Protocol
Note: All steps must be performed in a fume hood due to
Phase A: Formation of L-Glutamic Acid Dimethyl Ester HCl
-
Setup: Charge a dry 3-neck round-bottom flask with anhydrous Methanol (10-15 volumes relative to substrate). Cool to 0°C under Nitrogen atmosphere.
-
Activation: Dropwise add Thionyl Chloride (2.5 equivalents) over 30 minutes. Maintain temperature
to prevent violent exotherms. -
Addition: Add L-Glutamic acid (1.0 equivalent) in portions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. (Optional: Reflux at 60°C for 4 hours to accelerate).
-
Workup: Concentrate in vacuo to remove excess MeOH and
. The residue is the intermediate Hydrochloride salt.
Phase B: Boc Protection
-
Solvent Switch: Re-dissolve the oily residue in Dichloromethane (DCM) or a Water/Dioxane mixture.
-
Neutralization: Cool to 0°C. Add Triethylamine (TEA, 3.0 equivalents) dropwise to neutralize the HCl salt and basify the solution (pH ~9).
-
Bocylation: Add
(1.2 equivalents) and a catalytic amount of DMAP (0.1 eq). -
Completion: Stir at RT for 4–12 hours. Monitor via TLC (Solvent: Hexane/EtOAc).
-
Purification: Wash organic layer with 1N HCl (to remove excess amine), saturated
, and Brine. Dry over . Evaporate solvent. Recrystallize from Hexane/Ether if necessary.
Reaction Pathway Visualization
Figure 1: Synthetic pathway from L-Glutamic Acid to Boc-L-Glutamic Acid Dimethyl Ester, including potential downstream cyclization.
Part 3: Reactivity & Applications in Drug Discovery
Orthogonal Protection Strategy
Boc-L-glutamic acid dimethyl ester is a textbook example of orthogonal protection , crucial for chemoselective modifications:
-
Acid Lability: The Boc group is stable to base and nucleophiles but is cleaved quantitatively by Trifluoroacetic acid (TFA) or HCl/Dioxane.
-
Base Lability: The Methyl esters are stable to acid (TFA) but are hydrolyzed by aqueous bases (LiOH, NaOH) or converted to hydrazides.
This orthogonality allows researchers to selectively deprotect the amine for peptide coupling without disturbing the ester groups, or conversely, hydrolyze the esters to free acids while keeping the amine protected.
Key Applications
-
Peptide Synthesis: Used as a C-terminal or internal glutamate residue. The dimethyl ester prevents side-chain coupling reactions (aspartimide/glutimide formation) during chain elongation.
-
Precursor to Pyroglutamates (DPP-4 Inhibitors): The compound is a direct precursor to Boc-L-pyroglutamic acid methyl ester . Under controlled acidic or basic conditions, the
-amine attacks the -ester to form a lactam ring (cyclization).-
Relevance: Pyroglutamate derivatives are structural cores for Saxagliptin (Onglyza) and other Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in type 2 diabetes management [1].
-
-
Chiral Intermediates: The retained chirality (L-configuration) makes it an ideal starting material for synthesizing enantiopure
-amino acids and substituted piperidines via reduction of the ester groups [2].
Part 4: Handling, Safety & Storage
Signal Word: WARNING
Table 2: Safety & Handling Guidelines
| Category | Protocol |
| GHS Hazards | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation). |
| PPE Requirements | Nitrile gloves, safety goggles, and lab coat. Use a dust mask (N95) if handling powder. |
| Storage Conditions | Store at 2–8°C (Refrigerator) for short-term. For long-term storage (>6 months), store at -20°C . Keep container tightly sealed under inert gas (Nitrogen/Argon) if possible to prevent moisture absorption. |
| Stability | Stable under recommended storage. Avoid strong oxidizing agents, strong acids (cleaves Boc), and strong bases (hydrolyzes esters). |
| Spill Response | Sweep up solid spills to avoid dust generation. Clean surface with ethanol. Dispose of as organic chemical waste. |
References
-
Google Patents. Synthetic method of Boc-L-Pyroglutamic acid methyl ester (CN106336371A). Retrieved from
-
National Institute of Science Communication and Policy Research (NIScPR). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from (Note: Generalized link to repository based on search context).
-
ChemicalBook. L-Glutamic acid dimethyl ester hydrochloride synthesis and properties. Retrieved from
-
Fisher Scientific. Safety Data Sheet: N-Boc-L-glutamic acid 1,5-dimethyl ester. Retrieved from
